methyl 3-diphenylphosphanylpropanoate

Description

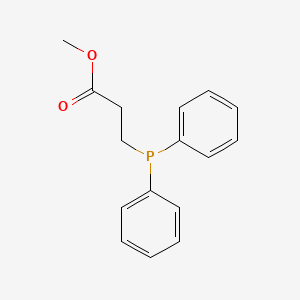

Methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C₁₇H₁₇O₂P and a molecular weight of 284.3 g/mol. Its structure consists of a propanoate backbone with a methyl ester group (-COOCH₃) and a diphenylphosphanyl (-PPh₂) substituent at the third carbon (Figure 1). This compound is widely used as a ligand precursor in transition metal catalysis due to the electron-rich nature of the diphenylphosphanyl group, which enhances metal coordination and catalytic activity in cross-coupling reactions .

Properties

CAS No. |

76734-29-7 |

|---|---|

Molecular Formula |

C16H17O2P |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

methyl 3-diphenylphosphanylpropanoate |

InChI |

InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

HCZDSQSBFCVXFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Alcohols.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Key Properties :

- Physical Form : Likely a crystalline or oily solid (inferred from analogs like N-succinimidyl derivatives, which are crystalline powders) .

- Solubility : Expected to be soluble in organic solvents (e.g., dichloromethane, THF) but poorly soluble in water due to hydrophobic aromatic groups.

- Applications : Used in asymmetric catalysis, Suzuki-Miyaura couplings, and as a building block for functionalized phosphine ligands .

Structural and Functional Analogues

The following compounds are structurally or functionally related to methyl 3-diphenylphosphanylpropanoate:

N-Succinimidyl 3-(Diphenylphosphino)propionate

- Molecular Formula: C₁₉H₁₈NO₄P

- Molecular Weight : 355.33 g/mol

- Key Differences :

- Applications : Bioconjugation, targeted drug delivery, and surface functionalization.

Methyl 3-(Dimethoxyphosphinoyl)propionate

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 212.16 g/mol

- Key Differences: Substitutes diphenylphosphanyl with a dimethoxyphosphinoyl group (-PO(OCH₃)₂). The phosphonate group is less electron-donating than phosphine, reducing its efficacy in metal catalysis but improving stability toward oxidation .

- Applications : Precursor for flame retardants, corrosion inhibitors, and hydrolytically stable ligands.

(S)-Methyl 3-(3,4-Dimethoxyphenyl)-2-[2-(Diphenylphosphanyl)benzamido]-propanoate

- Molecular Formula: C₃₂H₃₁NO₅P

- Molecular Weight : 556.57 g/mol

- Key Differences :

- Applications : Chiral auxiliaries in enantioselective hydrogenation and C–C bond-forming reactions.

Comparative Data Table

| Property | This compound | N-Succinimidyl 3-(Diphenylphosphino)propionate | Methyl 3-(Dimethoxyphosphinoyl)propionate | (S)-Methyl 3-(3,4-Dimethoxyphenyl)-...propanoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 284.3 | 355.33 | 212.16 | 556.57 |

| Substituents | -PPh₂, -COOCH₃ | -PPh₂, -O(CO)N(C₂H₂O₂) | -PO(OCH₃)₂, -COOCH₃ | -PPh₂, -COOCH₃, 3,4-dimethoxyphenyl, benzamido |

| Reactivity | High (electron-rich phosphine) | High (amine-reactive ester) | Low (oxidatively stable phosphonate) | Moderate (sterically hindered) |

| Solubility | Organic solvents | Organic solvents | Polar aprotic solvents | Organic solvents |

| Primary Applications | Catalysis, ligand synthesis | Bioconjugation | Industrial additives | Asymmetric catalysis |

| Storage Conditions | Ambient (inferred) | Refrigerated | Ambient | Ambient |

| Purity (Typical) | ≥95% (inferred) | ≥98% | ≥95% | ≥90% (research-grade) |

Research Findings and Performance

- Catalytic Efficiency: this compound outperforms dimethoxyphosphinoyl analogs in palladium-catalyzed cross-couplings due to stronger metal-phosphine bonding .

- Stability : The succinimidyl derivative exhibits lower thermal stability than the methyl ester, requiring refrigeration to prevent hydrolysis .

- Steric Effects: The bulky substituents in the (S)-methyl derivative (evidence 10) reduce catalytic turnover but enhance enantioselectivity by >90% in hydrogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.